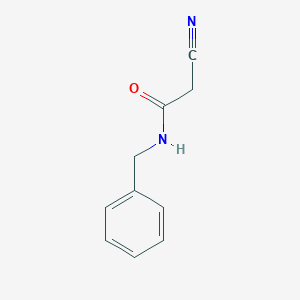

N-benzyl-2-cyanoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6,8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVMRGYDSQFFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349912 | |

| Record name | N-benzyl-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10412-93-8 | |

| Record name | N-benzyl-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-benzyl-2-cyanoacetamide chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of N-benzyl-2-cyanoacetamide

Introduction

This compound is a multifunctional organic compound that serves as a pivotal intermediate in synthetic chemistry. As a derivative of 2-cyanoacetamide, it belongs to a class of reagents renowned for their versatility as building blocks in the construction of complex molecular architectures, particularly heterocyclic systems.[1][2][3] The strategic placement of a reactive methylene group flanked by electron-withdrawing nitrile and amide functionalities, combined with the presence of a benzyl substituent, endows this molecule with a unique reactivity profile. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for researchers, scientists, and professionals in drug development.

Part 1: Physicochemical Properties and Molecular Identification

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and structural characteristics. This compound is typically encountered as an off-white to light yellow crystalline solid.[4][5] Its core structure consists of an acetamide backbone, substituted on the nitrogen with a benzyl group and at the alpha-carbon with a nitrile group.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 10412-93-8 | [4][6][7] |

| Molecular Formula | C₁₀H₁₀N₂O | [6][7][8] |

| Molecular Weight | 174.20 g/mol | [4][7][9] |

| Appearance | Off-white to light yellow solid/crystalline powder | [4][5] |

| Melting Point | 120-122 °C | [4] |

| Boiling Point | 425.2 ± 38.0 °C (Predicted) | [4] |

| Density | 1.126 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 6.12 ± 0.10 (Predicted) | [4] |

| IUPAC Name | This compound | [7] |

| InChI Key | JQVMRGYDSQFFJC-UHFFFAOYSA-N | [7] |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)CC#N | [7] |

Part 2: Synthesis of this compound

The most common and efficient synthesis of this compound involves the direct N-acylation of benzylamine with a cyanoacetic acid ester, such as ethyl cyanoacetate.[4] This method is favored for its high atom economy and straightforward execution.

Experimental Protocol: Synthesis via Amidation

This protocol describes a robust method for the laboratory-scale synthesis of this compound.

Causality and Experimental Rationale: The reaction proceeds via nucleophilic acyl substitution. Sodium ethoxide, a strong base, is used in catalytic amounts. Its primary role is to deprotonate a small fraction of the benzylamine, increasing its nucleophilicity, or to activate the ester, thereby facilitating the attack by the amine. Ethanol is an ideal solvent as it readily dissolves the reactants and the base catalyst, and its conjugate acid (ethanol) is non-interfering. The product's limited solubility in the ethanol/ether mixture upon completion allows for its isolation via simple filtration, a key advantage for purification.

Step-by-Step Methodology:

-

Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve a catalytic amount of sodium ethoxide (0.1 mmol) in absolute ethanol (3 mL).

-

Reactant Addition: To the ethanolic solution, add ethyl cyanoacetate (10 mmol) followed by the dropwise addition of benzylamine (10 mmol) while stirring at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours, often indicated by the formation of a precipitate.

-

Isolation: Upon completion, the resulting solid precipitate is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold diethyl ether to remove unreacted starting materials and soluble impurities.

-

Recrystallization: For higher purity, recrystallize the crude product from hot ethanol to yield this compound as a white solid.[4]

Caption: Synthesis workflow for this compound.

An alternative, though less common, synthetic route involves the reaction of sodium acetylcyanamide with benzyl chloride in dimethylformamide (DMF) at elevated temperatures.[10]

Part 3: Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment of this compound are routinely achieved using standard spectroscopic techniques. The key is to identify the characteristic signals corresponding to each functional moiety within the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups. Expect strong absorption bands for the nitrile (C≡N) stretch (approx. 2250 cm⁻¹), the amide C=O stretch (approx. 1650 cm⁻¹), the N-H stretch (approx. 3300 cm⁻¹), and C-H stretches from the aromatic and aliphatic portions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is highly informative. It will show a singlet for the active methylene protons (–CH₂–CN), a doublet for the benzylic protons (–NH–CH₂–Ph), a broad singlet for the amide proton (–NH–), and a multiplet in the aromatic region for the phenyl ring protons.

-

¹³C NMR: The carbon spectrum will show distinct signals for the nitrile carbon, the amide carbonyl carbon, the active methylene carbon, the benzylic carbon, and the carbons of the phenyl ring.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Under GC-MS analysis, the molecular ion peak [M]⁺ is observed at m/z 174.[7] Key fragmentation patterns often involve the stable benzyl cation (m/z 91) and the fragment corresponding to the loss of the benzyl group (m/z 106).[7]

Table 2: Key Mass Spectrometry Fragmentation Data

| Fragment | m/z (mass-to-charge ratio) | Identity |

| Molecular Ion | 174 | [C₁₀H₁₀N₂O]⁺ |

| Fragment 1 | 106 | [M - C₇H₇]⁺ |

| Fragment 2 | 91 | [C₇H₇]⁺ (Benzyl cation) |

Part 4: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its polyfunctional nature. The molecule possesses three primary sites of reactivity: the active methylene group, the electrophilic nitrile carbon, and the nucleophilic amide nitrogen, making it a versatile synthon for heterocyclic chemistry.[1][2]

Caption: Key reactivity centers of this compound.

Reactivity of the Active Methylene Group

The two protons on the carbon alpha to both the nitrile and carbonyl groups are significantly acidic (predicted pKa ≈ 6.12) and are easily removed by a base.[4] This generates a stabilized carbanion that is a potent nucleophile.

-

Knoevenagel Condensation: This carbanion readily participates in Knoevenagel condensation with aldehydes and ketones to form α,β-unsaturated cyanoacetamide derivatives. These products are themselves valuable intermediates for further transformations.[1]

-

Michael Addition: The carbanion can act as a Michael donor, adding to α,β-unsaturated systems.

Role in Heterocycle Synthesis

The combination of the active methylene, nitrile, and amide groups allows this compound to act as a three-carbon synthon in multicomponent reactions for the synthesis of various heterocycles.

-

Pyridine and Pyrimidine Derivatives: The compound is a well-established precursor for constructing substituted pyridines and pyrimidines, which form the core of many pharmaceutical agents.[11]

-

Benzo[f]chromene Derivatives: In a notable example, this compound reacts with aromatic aldehydes and 2-naphthol in a piperidine-catalyzed, one-pot reaction to yield complex benzo[f]chromene-2-carboxamides.[1]

-

Pyrrole and Pyran Synthesis: It has also been employed in cyclization reactions to afford various pyrrole and pyran derivatives.[11]

Part 5: Safety, Handling, and Storage

As a fine chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[7][12] H312: Harmful in contact with skin[7] H315: Causes skin irritation[7][12] H319: Causes serious eye irritation[7][12] H332: Harmful if inhaled[7] H335: May cause respiratory irritation[7][12] |

Handling and Personal Protective Equipment (PPE):

-

Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[5][12]

-

Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

-

For operations that may generate significant dust, an effective dust mask or respirator is recommended.[5]

-

Avoid dust formation, as fine dust dispersed in air can be a potential explosion hazard.[5]

-

Practice good industrial hygiene: wash hands thoroughly after handling and before breaks.[12]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] A storage temperature of 2-8°C is recommended.[4]

-

Keep away from incompatible materials, particularly strong oxidizing agents.[5]

Part 6: Potential Applications in Research and Drug Development

The cyanoacetamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][13][14] While this compound itself is primarily a synthetic intermediate, its derivatives are of significant interest.

-

Antimicrobial and Anticancer Research: Derivatives synthesized from this compound have been evaluated for their antibacterial and anticancer properties, demonstrating the utility of this compound as a starting point for generating libraries of new chemical entities for biological screening.[11]

-

Scaffold for Bioactive Molecules: The ability to readily form complex heterocycles makes this compound an attractive precursor for developing novel therapeutic agents. The parent compound, 2-cyanoacetamide, is a key starting material for the synthesis of Vitamin B6, highlighting the importance of this chemical class in producing essential bioactive compounds.[3][15]

Conclusion

This compound is a highly valuable and reactive organic intermediate. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile reactivity make it an indispensable tool for synthetic chemists. The ability to leverage its active methylene group and participate in a wide range of cyclization reactions positions it as a key building block for the synthesis of diverse heterocyclic compounds, many of which are of interest to the pharmaceutical and materials science industries. A thorough understanding of its chemical properties and handling requirements is paramount for its safe and effective utilization in research and development.

References

-

Synthesis of N-Benzyl-N-cyanoacetamide . PrepChem.com. [Link]

-

This compound | C10H10N2O | CID 668298 . PubChem. [Link]

-

Synthesis, and synthetic applications of cyanoacetamides . ResearchGate. [Link]

-

Safety data sheet - PERU- BALM natural . Carl ROTH. [Link]

-

This compound (C10H10N2O) . PubChemLite. [Link]

-

Cyanoacetamide . Organic Syntheses Procedure. [Link]

-

Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration . National Institutes of Health (NIH). [Link]

-

Cyanoacetamide | C3H4N2O | CID 7898 . PubChem. [Link]

-

This compound – (10412-93-8) . EON Biotech. [Link]

-

Cyanoacetamide . Wikipedia. [Link]

-

Cyanoacetamide Synthesis in Liquid Ammonia *. Kôtarô SHIMO and Ryuzô Asami. [Link]

-

This compound (10412-93-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents . Chemchart. [Link]

-

Cyclization of N-benzyl cyanoacetamide: Novel synthesis and biological activity of pyrrole, pyrimidine, and pyran derivatives . Zagazig University Digital Repository. [Link]

-

Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis . TÜBİTAK Academic Journals. [Link]

-

The Crucial Role of 2-Cyanoacetamide in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities . Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

CYANOACETAMIDE . Sanjay Chemicals (India) Pvt. Ltd. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 10412-93-8 [chemicalbook.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C10H10N2O | CID 668298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. eontrading.uk [eontrading.uk]

- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 10. prepchem.com [prepchem.com]

- 11. publications.zu.edu.eg [publications.zu.edu.eg]

- 12. fishersci.com [fishersci.com]

- 13. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rjpbcs.com [rjpbcs.com]

- 15. sanjaychemindia.com [sanjaychemindia.com]

N-benzyl-2-cyanoacetamide IUPAC name and structure

An In-Depth Technical Guide to N-benzyl-2-cyanoacetamide: Synthesis, Characterization, and Applications

Introduction

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the cyanoacetamide scaffold represents a cornerstone for the development of novel therapeutics and complex molecular architectures.[1] These compounds are recognized as versatile building blocks, primarily due to the presence of multiple reactive centers that allow for a diverse range of chemical transformations.[2] Among these valuable intermediates, this compound holds a significant position. Its unique combination of an active methylene group, a nitrile, an amide, and a benzyl moiety makes it a highly sought-after precursor for the synthesis of various heterocyclic compounds and other bioactive molecules.[2]

This technical guide, prepared from the perspective of a Senior Application Scientist, aims to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this compound. We will move beyond simple data reporting to explain the causality behind its synthesis, the logic of its characterization, and the potential of its applications. The protocols and information presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of all subsequent research. This compound is an organic compound that is a white to pale yellow solid at room temperature.[3]

IUPAC Name: this compound[4]

Synonyms: 2-cyano-N-benzylacetamide, N-benzyl cyanoacetamide, N-benzyl alpha-cyanoacetamide[4]

Molecular Structure:

The structure features a central acetamide backbone, with a benzyl group attached to the amide nitrogen and a nitrile group on the alpha-carbon.

Figure 2: Synthetic workflow for this compound.

Mechanism Causality: The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of benzylamine at the electrophilic carbonyl carbon of ethyl cyanoacetate. The ethoxide group (-OEt) is a good leaving group, facilitating the formation of the more stable amide bond. While the reaction can proceed without a catalyst, a base like sodium ethoxide is used to deprotonate a small amount of the benzylamine, increasing its nucleophilicity and significantly accelerating the reaction rate.

Detailed Experimental Protocol: This protocol is a self-validating system; successful execution should yield a precipitate, and subsequent recrystallization should result in a product with the expected melting point.

-

Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium ethoxide (0.1 mmol) in absolute ethanol (3 mL).

-

Reactant Addition: To the ethanolic solution, add ethyl cyanoacetate (10 mmol) followed by benzylamine (10 mmol).

-

Reaction: Stir the mixture at room temperature. For primary amines like benzylamine, the reaction is typically complete within 1 hour. [5]The formation of a precipitate is a visual indicator of product formation.

-

Isolation: Upon completion, separate the resulting precipitate by vacuum filtration.

-

Washing: Wash the filtered solid with cold diethyl ether to remove any unreacted starting materials and soluble impurities.

-

Purification: Recrystallize the crude product from hot ethanol to yield this compound as a white crystalline solid. [5]7. Validation: Dry the purified product and determine its melting point. A sharp melting point within the range of 120-122 °C indicates high purity. [5]

Spectroscopic Characterization

Structural confirmation is unequivocally achieved through spectroscopic methods. The following data represents the expected spectral characteristics for validating the synthesis of this compound.

Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆):

| ¹H NMR | Assignment | ¹³C NMR | Assignment |

| ~8.4 ppm (t) | Amide N-H | ~165 ppm | Amide C=O |

| ~7.3 - 7.2 ppm (m, 5H) | Aromatic C-H | ~139 ppm | Benzyl C-ipso |

| ~4.2 ppm (d, 2H) | Benzyl -CH₂-N- | ~128 ppm | Benzyl C-ortho/meta |

| ~3.4 ppm (s, 2H) | -CO-CH₂-CN | ~127 ppm | Benzyl C-para |

| ~117 ppm | Nitrile -C≡N | ||

| ~42 ppm | Benzyl -CH₂- | ||

| ~25 ppm | Methylene -CH₂-CN |

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 cm⁻¹ | N-H stretch (amide) |

| ~3050 cm⁻¹ | Aromatic C-H stretch |

| ~2250 cm⁻¹ | C≡N stretch (nitrile) |

| ~1650 cm⁻¹ | C=O stretch (amide I band) |

| ~1550 cm⁻¹ | N-H bend (amide II band) |

Protocol for NMR Sample Preparation:

-

Weighing: Accurately weigh 10-20 mg of the purified this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. [6]3. Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) or use the residual solvent peak for referencing. [6]4. Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to confirm connectivity.

Reactivity and Synthetic Applications

This compound is a valuable precursor for synthesizing a variety of heterocyclic systems, a common strategy in drug discovery. [2]Its utility stems from the reactivity of the α-carbon (the active methylene group) and the nitrile group.

Knoevenagel Condensation: The active methylene protons are acidic and can be deprotonated by a base. The resulting carbanion is a potent nucleophile that can react with aldehydes and ketones in a Knoevenagel condensation to form α,β-unsaturated cyanoacetamide derivatives. [1]These derivatives are, in turn, key intermediates for other cyclic compounds.

Synthesis of Pyridine and Chromene Derivatives: Literature demonstrates that this compound can undergo multi-component reactions. For instance, reacting it with aromatic aldehydes and 2-naphthol in the presence of a base like piperidine yields benzo[f]chromene derivatives. [2]This highlights its role as a C2-synthon in building complex molecular scaffolds.

Figure 3: Reactivity and synthetic utility of this compound.

Safety and Handling

Scientific integrity demands a rigorous approach to safety. This compound is classified as hazardous, and proper handling is mandatory. [4] GHS Hazard Classification: [4][7]

| Pictogram | Class | Hazard Statement |

|---|---|---|

| GHS07 (Exclamation Mark) | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| GHS07 (Exclamation Mark) | Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| GHS07 (Exclamation Mark) | Skin Irritation (Category 2) | H315: Causes skin irritation |

| GHS07 (Exclamation Mark) | Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| GHS07 (Exclamation Mark) | Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| GHS07 (Exclamation Mark) | Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Protocol for Safe Handling and Storage:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [3][8]Ensure eyewash stations and safety showers are readily accessible. [8]2. Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves. [3][9]3. Handling: Avoid creating dust. [3]Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [8][9]4. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [3]Keep away from incompatible materials such as strong oxidizing agents. [3]5. Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [8]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile tool for chemical innovation. Its straightforward synthesis, combined with the strategic placement of reactive functional groups, makes it an invaluable starting material for constructing complex molecules with potential biological activity. This guide has provided a detailed framework for its synthesis, characterization, and safe handling, grounded in established scientific principles. By understanding the causality behind its chemical behavior, researchers can effectively leverage this compound to advance projects in drug discovery and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-Benzyl-N-cyanoacetamide. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H10N2O). University of Luxembourg. Retrieved from [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-100. Retrieved from [Link]

-

Chemchart. (n.d.). This compound (10412-93-8). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]

-

Shimo, K., & Asami, R. (1952). Cyanoacetamide Synthesis in Liquid Ammonia. Journal of the Agricultural Chemical Society of Japan, 26(1), 1-4. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanoacetamide. Retrieved from [Link]

- Google Patents. (2020). CN111925302A - Synthesis method of cyanoacetamide.

-

PubChem. (n.d.). N-Benzyl-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Scientific Reports, 13(1), 1-14. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzyl-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Hill, N. J., & Barbaro, J. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 4215-4220. Retrieved from [Link]

-

Corredor Montaña, J. D., et al. (2021). insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. Journal of the Chilean Chemical Society, 66(2), 5228-5235. Retrieved from [Link]

-

Zlatar, M., et al. (2012). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Journal of the Serbian Chemical Society, 77(1), 1-12. Retrieved from [Link]

Sources

- 1. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound | C10H10N2O | CID 668298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 10412-93-8 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

physical and chemical properties of N-benzyl-2-cyanoacetamide

An In-depth Technical Guide to N-benzyl-2-cyanoacetamide for Drug Discovery Professionals

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate with significant applications in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physical and chemical properties, synthesis, reactivity, and analytical characterization of this compound, with a focus on its utility as a scaffold in the design of novel therapeutics.

Core Molecular and Physical Properties

This compound (CAS No. 10412-93-8) is a crystalline solid that serves as a pivotal building block in organic synthesis.[1][2] Its structure incorporates three key functional groups: a secondary amide, a nitrile, and an aromatic benzyl ring. This unique combination imparts a balance of reactivity, rigidity, and lipophilicity, making it an attractive starting point for constructing diverse molecular architectures.

The acidic nature of the α-carbon, situated between the electron-withdrawing nitrile and carbonyl groups, is a defining feature of its chemical personality. This "active methylene" group is the hub of its reactivity, enabling a wide range of carbon-carbon bond-forming reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂O | [2][3] |

| Molecular Weight | 174.20 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 10412-93-8 | [3] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 120-122 °C | [4] |

| Boiling Point | 425.2 ± 38.0 °C (Predicted) | [4] |

| Density | 1.126 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 6.12 ± 0.10 (Predicted, for α-proton) | [4] |

| logP | 0.7873 | [5] |

| InChIKey | JQVMRGYDSQFFJC-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC=C(C=C1)CNC(=O)CC#N | [3] |

Note: Some values are computationally predicted and should be considered estimates.

Synthesis and Purification

The synthesis of this compound is typically achieved through the straightforward amidation of a cyanoacetate ester with benzylamine. The causality behind this choice of reactants lies in the high electrophilicity of the ester's carbonyl carbon and the nucleophilicity of the primary amine. A basic catalyst is often employed to facilitate the reaction.

Experimental Protocol: Synthesis via Amidation

This protocol is a self-validating system; successful synthesis is confirmed by the precipitation of the product and verified by melting point and spectroscopic analysis.

-

Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium ethoxide (0.1 mmol) in absolute ethanol (3 mL). Expertise Insight: Sodium ethoxide acts as a base to deprotonate the amine, increasing its nucleophilicity and driving the reaction forward.

-

Reaction Initiation: To the ethanolic solution, add ethyl cyanoacetate (10 mmol) followed by benzylamine (10 mmol).[4]

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1 hour, often indicated by the formation of a precipitate.[4]

-

Isolation: Isolate the resulting precipitate by vacuum filtration.

-

Purification: Wash the crude solid with cold diethyl ether to remove unreacted starting materials. Further purify the product by recrystallization from hot ethanol to yield a white, crystalline solid.[4]

-

Validation: Dry the final product under vacuum and determine its melting point. A sharp melting point in the range of 120-122 °C is indicative of high purity. Confirm identity and purity using NMR and IR spectroscopy.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include:

-

A multiplet in the aromatic region (δ ≈ 7.2-7.4 ppm) corresponding to the five protons of the benzyl ring.

-

A doublet (δ ≈ 4.3-4.5 ppm) for the two benzylic protons (-CH₂-Ph), coupled to the adjacent amide proton.

-

A singlet (δ ≈ 3.4-3.6 ppm) for the two methylene protons (-CH₂-CN) of the active methylene group.

-

A broad triplet or singlet (δ ≈ 8.2-8.5 ppm) for the amide proton (-NH-), which may exchange with D₂O.

-

-

¹³C NMR: The carbon spectrum confirms the carbon framework.[6][7][8] Expected chemical shifts include:

-

Amide Carbonyl (C=O): δ ≈ 165-170 ppm.

-

Nitrile Carbon (C≡N): δ ≈ 115-120 ppm.

-

Aromatic Carbons: δ ≈ 127-140 ppm.

-

Benzylic Carbon (-CH₂-Ph): δ ≈ 40-45 ppm.

-

Methylene Carbon (-CH₂-CN): δ ≈ 25-30 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.[3]

-

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, intense peak around 2250 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp peak around 1650 cm⁻¹.

-

N-H Bend (Amide II): A peak around 1550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.[3] The electron ionization (EI) spectrum is characterized by a molecular ion peak [M]⁺ at m/z = 174.

The most prominent fragmentation involves the cleavage of the benzylic C-N bond, leading to the highly stable benzyl cation (or its rearranged tropylium ion) at m/z = 91 . This is often the base peak in the spectrum. The presence of the benzyl substituent strongly directs this fragmentation pathway.[9]

Chemical Reactivity and Synthetic Utility

The dual reactivity of this compound, stemming from its nucleophilic active methylene group and electrophilic nitrile and carbonyl carbons, makes it a powerful synthon for heterocyclic chemistry.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The most significant reaction involving this compound is the Knoevenagel condensation.[10] This reaction involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone.[11] The choice of a mild base, such as piperidine or triethylamine, is critical; a strong base could induce unwanted self-condensation of the carbonyl partner.[12]

The reaction proceeds through the formation of a resonance-stabilized enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields a stable α,β-unsaturated product.[13][14] These products are crucial intermediates for synthesizing substituted pyridones, pyrimidines, and other heterocyclic systems of medicinal interest.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound for drug development professionals lies in its role as a versatile scaffold. The products derived from its reactions are frequently found at the core of biologically active molecules.

-

Synthesis of Pyridone Derivatives: One-pot reactions involving this compound, an aromatic aldehyde, and malononitrile can yield highly substituted 6-amino-2-pyridone derivatives. These structures are privileged in medicinal chemistry, appearing in compounds with potential anticancer and anti-inflammatory activities.

-

Precursor to Fungicides and Herbicides: The cyanoacetamide moiety is a known pharmacophore in agrochemicals. Derivatives have been patented for their fungicidal properties.[15]

-

Building Block for Enzyme Inhibitors: The α,β-unsaturated systems produced via Knoevenagel condensation are Michael acceptors. This functionality can be exploited to design covalent inhibitors that form irreversible bonds with cysteine residues in the active sites of enzymes, a strategy used in developing targeted cancer therapies.

Safety and Handling

This compound must be handled with appropriate precautions in a laboratory setting.

-

Hazards: The compound is classified as harmful if swallowed, harmful in contact with skin, and may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

This compound. PubChem. Available at: [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

-

Cyanoacetamide. PubChem. Available at: [Link]

-

Knoevenagel condensation. Wikipedia. Available at: [Link]

-

This compound (10412-93-8). Chemchart. Available at: [Link]

-

Knoevenagel Condensation Reaction Mechanism. YouTube. Available at: [Link]

-

Mollova, N., et al. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PubMed Central. Available at: [Link]

-

Ilic, N., et al. (PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate. Available at: [Link]

-

13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

This compound (C10H10N2O). PubChemLite. Available at: [Link]

-

Scientific paper. Semantic Scholar. Available at: [Link]

-

N-Benzylacetamide. PubChem. Available at: [Link]

- US Patent 4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. Google Patents.

-

cyanoacetamide. Organic Syntheses. Available at: [Link]

-

Acetamide, 2-cyano-. NIST WebBook. Available at: [Link]

- US Patent 6946120B2 - Pharmaceutical composition. Google Patents.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

2-Cyanoacetamide. SpectraBase. Available at: [Link]

-

13-C NMR Chemical Shift Table.pdf. Available at: [Link]

- CN111925302A - Synthesis method of cyanoacetamide. Google Patents.

-

2-Cyanoacetamide Dealer and Distributor. Multichem. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]

- 3. This compound | C10H10N2O | CID 668298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 10412-93-8 [chemicalbook.com]

- 5. Compound this compound - Chemdiv [chemdiv.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Knoevenagel Condensation [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents [patents.google.com]

N-benzyl-2-cyanoacetamide molecular weight and formula

An In-Depth Technical Guide to N-benzyl-2-cyanoacetamide: Synthesis, Characterization, and Applications

Introduction

This compound is a versatile organic compound characterized by a benzyl group attached to an acetamide backbone, which also features a reactive nitrile functional group. Its unique molecular architecture makes it a valuable intermediate and building block in synthetic organic chemistry. For researchers and professionals in drug development, this compound serves as a key precursor for the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activities. This guide provides a comprehensive overview of its core properties, synthesis, characterization, and applications, with a focus on practical insights for laboratory and research settings.

Core Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization. These properties have been compiled from authoritative chemical databases.[1][2][3][4][5]

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O[1][3][4][5] |

| Molecular Weight | 174.20 g/mol [1][2][3][4] |

| CAS Number | 10412-93-8[1][3][4] |

| IUPAC Name | This compound[1] |

| Appearance | White to pale yellow solid/crystalline powder[6] |

| Melting Point | 120-122 °C[6] |

| Boiling Point | 425.2 ± 38.0 °C (Predicted)[6] |

| Density | 1.126 ± 0.06 g/cm³ (Predicted)[6] |

| SMILES | C1=CC=C(C=C1)CNC(=O)CC#N[1][2] |

| InChI Key | JQVMRGYDSQFFJC-UHFFFAOYSA-N[1] |

Synthesis of this compound

The synthesis of this compound can be approached through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Below are two field-proven protocols.

Method 1: Amidation of Ethyl Cyanoacetate with Benzylamine

This is a straightforward and common method involving the nucleophilic acyl substitution reaction between an ester (ethyl cyanoacetate) and a primary amine (benzylamine). The use of a basic catalyst like sodium ethoxide facilitates the reaction by deprotonating the amine, increasing its nucleophilicity.

-

Prepare a solution of sodium ethoxide (0.1 mmol) in ethanol (3 mL). The ethoxide acts as a catalyst.

-

To this solution, add ethyl cyanoacetate (10 mmol) followed by benzylamine (10 mmol).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours for primary amines.[6]

-

Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, a precipitate of this compound will form.

-

Isolate the solid product by filtration.

-

Wash the collected precipitate with cold diethyl ether to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to yield pure this compound as a white solid.[6]

The primary driving force for this reaction is the greater stability of the amide bond formed compared to the starting ester. Benzylamine is a sufficiently strong nucleophile to attack the electrophilic carbonyl carbon of the ester. The basic catalyst, while not strictly necessary, significantly accelerates the reaction rate. Recrystallization from ethanol is an effective purification step due to the compound's moderate solubility in hot ethanol and poor solubility at room temperature.

Method 2: Alkylation of Cyanoacetamide Precursors

An alternative route involves the reaction of a pre-formed cyanoacetamide salt with an alkylating agent like benzyl chloride. This method is effective but requires careful control of reaction conditions to avoid over-alkylation.

-

In a reaction vessel, dissolve 106.1 g (1.0 mol) of sodium acetylcyanamide in 500 mL of dimethylformamide (DMF).

-

Add 151.9 g (1.2 mol, 1.2 equivalents) of benzyl chloride to the solution. Using a slight excess of the alkylating agent ensures the complete consumption of the cyanamide salt.

-

Heat the reaction mixture to 100-112 °C for approximately 4-5 hours.[7]

-

After the reaction period, cool the mixture and filter to remove the sodium chloride byproduct.

-

The filtrate, containing the product in DMF, is then subjected to vacuum evaporation to remove the solvent.

-

The resulting crude residue can be purified by recrystallization from a suitable solvent like diisopropyl ether to yield the pure product.[7]

Caption: Comparative workflow for two common synthesis routes of this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized this compound is essential. Standard spectroscopic techniques provide a definitive fingerprint of the molecule.[1]

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiplet signal around 7.2-7.4 ppm (5H, from the benzyl ring).- Methylene Protons (CH₂-Ph): A doublet around 4.4 ppm (2H), coupled to the N-H proton.- Methylene Protons (CH₂-CN): A singlet around 3.4 ppm (2H).- Amide Proton (N-H): A broad singlet or triplet around 8.2 ppm (1H). |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal around 165 ppm.- Nitrile Carbon (C≡N): Signal around 115 ppm.- Aromatic Carbons: Multiple signals between 127-138 ppm.- Methylene Carbon (CH₂-Ph): Signal around 44 ppm.- Methylene Carbon (CH₂-CN): Signal around 25 ppm. |

| IR Spectroscopy | - N-H Stretch: A sharp peak around 3300 cm⁻¹.- C-H Stretches (Aromatic/Aliphatic): Peaks between 2850-3100 cm⁻¹.- C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2250 cm⁻¹.- C=O Stretch (Amide I): A strong, sharp peak around 1650 cm⁻¹.- N-H Bend (Amide II): A peak around 1550 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 174.20.- Common Fragments: A prominent peak at m/z = 91 (tropylium ion, [C₇H₇]⁺) from the cleavage of the benzyl group. |

Applications in Research and Drug Development

This compound is not an end product but a crucial intermediate. Its activated methylene group (adjacent to the nitrile and carbonyl groups) makes it an excellent nucleophile for various condensation reactions.

Precursor for Heterocyclic Synthesis

The compound is widely used in multicomponent reactions to build complex molecular scaffolds. A prime example is the Knoevenagel condensation, where it reacts with aldehydes to form α,β-unsaturated systems, which can then undergo further cyclization reactions.[8][9] These pathways lead to the synthesis of pyridines, pyrimidines, and other nitrogen-containing heterocycles that are prevalent in pharmacologically active molecules.[8]

Caption: Role of this compound in Knoevenagel condensation for heterocyclic synthesis.

Development of Bioactive Agents

Derivatives synthesized from this compound have shown promise in drug discovery. For instance, α-cyanoacrylamides, formed via Knoevenagel condensation, are being investigated as covalent inhibitors for certain kinases in cancer therapy.[9] A recent study highlighted that compounds derived from this compound exhibited potent antiproliferative activity against various human cancer cell lines, with some showing efficacy comparable to existing drugs.[9] This underscores the compound's value as a starting point for generating novel therapeutic candidates.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1][10]

GHS Hazard Classification

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | H302: Harmful if swallowed.[1][10]H312: Harmful in contact with skin.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H332: Harmful if inhaled.[1]H335: May cause respiratory irritation.[1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[11][12][13]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations.[11][12]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[11][12]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[13]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][12]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Conclusion

This compound is a cornerstone intermediate for chemists in both academic and industrial research. Its straightforward synthesis, combined with the reactivity of its dual functional groups, provides a reliable pathway to complex and valuable molecules. For professionals in drug development, it represents a proven scaffold for generating libraries of heterocyclic compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in the laboratory.

References

-

Title: this compound | C10H10N2O Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: this compound (10412-93-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents Source: Chemchart URL: [Link]

-

Title: Synthesis of N-Benzyl-N-cyanoacetamide Source: PrepChem.com URL: [Link]

-

Title: Synthesis, and synthetic applications of cyanoacetamides Source: ResearchGate URL: [Link]

-

Title: Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies Source: PubMed Central, National Institutes of Health URL: [Link]

Sources

- 1. This compound | C10H10N2O | CID 668298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (10412-93-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Compound this compound - Chemdiv [chemdiv.com]

- 6. This compound CAS#: 10412-93-8 [m.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to the Spectral Data of N-benzyl-2-cyanoacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the spectral data for N-benzyl-2-cyanoacetamide (C₁₀H₁₀N₂O), a molecule of interest in synthetic chemistry and drug discovery. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can elucidate and confirm its molecular structure with a high degree of confidence. This document serves as a practical reference for the characterization of this compound, detailing the theoretical underpinnings of the spectral features, experimental considerations, and a thorough interpretation of the data.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular weight of 174.20 g/mol and a structure characterized by a benzyl group attached to a cyanoacetamide moiety.[1][2] This unique combination of functional groups—an aromatic ring, a secondary amide, a methylene group adjacent to a carbonyl, and a nitrile—gives rise to a distinct spectroscopic fingerprint. A multi-technique approach is essential for unambiguous structural confirmation.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural assignment.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the electronic environment and connectivity of hydrogen atoms in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

Data Interpretation and Key Insights

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the amide proton, and the methylene protons adjacent to the nitrile group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~6.5-7.0 | Broad Singlet | 1H | Amide proton (-NH-) |

| ~4.4 | Doublet | 2H | Benzylic methylene protons (-CH₂-N) |

| ~3.4 | Singlet | 2H | Methylene protons (-CH₂-CN) |

-

Aromatic Protons (δ ~7.3 ppm): The five protons on the benzene ring typically appear as a complex multiplet in the downfield region due to the deshielding effect of the aromatic ring current.

-

Amide Proton (δ ~6.5-7.0 ppm): The chemical shift of the amide proton can be variable and is often broad due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its integration corresponds to a single proton.

-

Benzylic Methylene Protons (δ ~4.4 ppm): These two protons are adjacent to the electron-withdrawing amide nitrogen and the aromatic ring, resulting in a downfield shift. They appear as a doublet due to coupling with the amide proton.

-

α-Methylene Protons (δ ~3.4 ppm): The two protons of the methylene group situated between the carbonyl and the nitrile group are chemically equivalent and appear as a singlet. The electron-withdrawing nature of both adjacent functional groups causes a significant downfield shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used compared to ¹H NMR.

-

Data Acquisition: The spectrum is acquired on an NMR spectrometer, often at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

Data Interpretation and Key Insights

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | Amide Carbonyl (C=O) |

| ~137 | Aromatic Quaternary Carbon (C-ipso) |

| ~129 | Aromatic Methine (C-para) |

| ~128 | Aromatic Methine (C-ortho/meta) |

| ~116 | Nitrile Carbon (C≡N) |

| ~44 | Benzylic Methylene Carbon (-CH₂-N) |

| ~25 | α-Methylene Carbon (-CH₂-CN) |

-

Carbonyl Carbon (δ ~164 ppm): The amide carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

-

Aromatic Carbons (δ ~128-137 ppm): The aromatic carbons typically resonate in the 120-140 ppm region. The carbon attached to the benzylic group (ipso-carbon) is a quaternary carbon and will have a different chemical shift compared to the protonated aromatic carbons.

-

Nitrile Carbon (δ ~116 ppm): The carbon of the nitrile group has a characteristic chemical shift in the 115-125 ppm range.

-

Aliphatic Carbons (δ ~25-44 ppm): The benzylic methylene carbon is deshielded by the adjacent nitrogen and aromatic ring, while the methylene carbon alpha to the nitrile and carbonyl groups also appears in the aliphatic region.

NMR Workflow Diagram

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using a KBr pellet or as a thin film by dissolving the compound in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a salt plate.[1]

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Data Interpretation and Key Insights

The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C≡N, and aromatic C-H bonds.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Secondary Amide |

| ~3030 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Aliphatic (CH₂) |

| ~2250 | C≡N stretch | Nitrile |

| ~1650 | C=O stretch (Amide I) | Secondary Amide |

| ~1550 | N-H bend (Amide II) | Secondary Amide |

| ~1600, 1495, 1450 | C=C stretch | Aromatic Ring |

-

N-H Stretch ( ~3300 cm⁻¹): A characteristic absorption for the secondary amide N-H bond.

-

C≡N Stretch ( ~2250 cm⁻¹): A sharp, medium-intensity peak confirming the presence of the nitrile group.

-

C=O Stretch (Amide I, ~1650 cm⁻¹): A strong, sharp absorption band characteristic of the amide carbonyl group.

-

N-H Bend (Amide II, ~1550 cm⁻¹): This band, resulting from the N-H bending vibration coupled with C-N stretching, is also characteristic of secondary amides.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.[1]

-

Ionization: Electron Impact (EI) is a common ionization technique that generates a molecular ion and characteristic fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation and Key Insights

The mass spectrum of this compound will show a molecular ion peak and several key fragment ions.

| m/z | Ion |

| 174 | [M]⁺ (Molecular Ion) |

| 106 | [C₇H₈N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

-

Molecular Ion Peak (m/z 174): This peak corresponds to the intact molecule with one electron removed and confirms the molecular weight of the compound.[1]

-

Fragment Ion (m/z 106): A significant fragment resulting from the cleavage of the bond between the benzylic carbon and the amide nitrogen, followed by rearrangement.[1]

-

Tropylium Ion (m/z 91): A very common and stable fragment in the mass spectra of compounds containing a benzyl group, formed by the loss of the cyanoacetamide moiety.[1]

Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation of this compound in MS.

Conclusion

The comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for its structural elucidation. Each technique offers complementary information that, when combined, confirms the presence of all key functional groups and their connectivity, consistent with the proposed structure. This guide serves as a foundational resource for researchers working with this compound, ensuring accurate characterization and quality control in their scientific endeavors.

References

-

This compound | C10H10N2O | CID 668298 - PubChem. [Link]

-

This compound – (10412-93-8) - EON Biotech. [Link]

Sources

An In-depth Technical Guide to the Solubility of N-benzyl-2-cyanoacetamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-benzyl-2-cyanoacetamide, a key intermediate in the synthesis of various pharmaceutical compounds. In the absence of extensive empirical solubility data in publicly available literature, this guide combines theoretical solubility predictions using Hansen Solubility Parameters (HSP) with qualitative insights from documented synthesis and purification methods. We present a predicted solubility profile across a range of common organic solvents, categorized by their polarity and hydrogen bonding capabilities. Furthermore, this document outlines a detailed, best-practice experimental protocol for the quantitative determination of solubility, designed to yield reliable and reproducible data for researchers, scientists, and drug development professionals. The causality behind solvent selection and its impact on solubility is a central theme, aiming to empower the reader with a predictive understanding of this critical physicochemical property.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound (C₁₀H₁₀N₂O, MW: 174.20 g/mol ) is a versatile building block in medicinal chemistry and drug discovery.[1][2] Its utility stems from the reactive cyano and amide functionalities, which allow for the construction of diverse heterocyclic scaffolds. The efficiency of synthesis, purification, crystallization, and formulation of active pharmaceutical ingredients (APIs) derived from this intermediate is profoundly influenced by its solubility in organic solvents.[3] An informed selection of solvents is paramount, not only for maximizing yield and purity but also for ensuring process safety, scalability, and compliance with regulatory standards such as the International Council for Harmonisation (ICH) Q3C guidelines for residual solvents.[3]

This guide addresses the critical need for a deeper understanding of the solubility of this compound. We will first explore the molecular characteristics that govern its solubility and then employ a theoretical framework to predict its behavior in a variety of solvent systems.

Molecular Structure and its Implications for Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[4]

This compound possesses a combination of polar and non-polar features:

-

Polar Groups: The amide (-CONH-) and cyano (-C≡N) groups are highly polar and can participate in dipole-dipole interactions. The amide group, in particular, has both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling it to form strong intermolecular hydrogen bonds.

-

Non-polar Group: The benzyl group (C₆H₅CH₂-) is non-polar and contributes to van der Waals forces.

The presence of both polar and non-polar regions suggests that this compound will exhibit nuanced solubility behavior, likely favoring polar solvents but with some affinity for less polar environments due to the benzyl moiety.

Theoretical Prediction of Solubility: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, we can utilize Hansen Solubility Parameters (HSP). This method decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be soluble in one another. While experimental determination of HSP is ideal, they can be estimated with a good degree of accuracy using group contribution methods.[3][5][6]

Based on the molecular structure of this compound, the calculated Hansen Solubility Parameters are presented in Table 1.

Table 1: Calculated Hansen Solubility Parameters for this compound

| Parameter | Value (MPa½) |

| δD | 19.5 |

| δP | 12.5 |

| δH | 10.0 |

| δT (Total) | 25.4 |

Note: These values are calculated based on group contribution methods and serve as a predictive tool.

By comparing these values to the known HSP of various organic solvents, we can predict the solubility of this compound. Solvents with HSP values closer to those of this compound are predicted to be better solvents.

Predicted Solubility Profile of this compound

Integrating the calculated HSP with qualitative information from synthesis literature (e.g., recrystallization from ethanol suggests good solubility, while washing with diethyl ether implies poor solubility), we can construct a predicted solubility profile.[7][8] For a more direct, albeit comparative, perspective, the experimentally determined solubility of the structurally related but more polar compound, 2-cyanoacetamide, is included.[9]

Table 2: Predicted and Comparative Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Solvent Type | Predicted Solubility of this compound | Comparative Solubility of 2-Cyanoacetamide (Experimental Data)[9] |

| Polar Protic | |||

| Methanol | Polar Protic | Soluble | Soluble |

| Ethanol | Polar Protic | Soluble | Soluble (3.1 g/100 mL at 26°C) |

| Isopropanol | Polar Protic | Moderately Soluble | Soluble |

| Polar Aprotic | |||

| Acetone | Polar Aprotic | Soluble | Very Soluble |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Sparingly Soluble |

| Dichloromethane | Polar Aprotic | Sparingly Soluble | Poorly Soluble |

| Chloroform | Polar Aprotic | Sparingly Soluble | Poorly Soluble |

| Non-polar | |||

| Toluene | Non-polar | Sparingly Soluble | Insoluble |

| Diethyl Ether | Non-polar | Poorly Soluble / Insoluble | Insoluble |

| Hexane | Non-polar | Insoluble | Insoluble |

Interpretation: The presence of the benzyl group in this compound, compared to the hydrogen in 2-cyanoacetamide, increases its non-polar character. This structural difference is expected to decrease its solubility in highly polar protic solvents like water, while potentially increasing its affinity for solvents with some non-polar character, such as toluene, relative to its more polar analog. The prediction of good solubility in polar aprotic solvents like acetone is consistent with the ability of these solvents to engage in dipole-dipole interactions without competing for hydrogen bonds with the solute.

Experimental Protocol for Quantitative Solubility Determination

To validate the theoretical predictions and establish a definitive solubility profile, a rigorous experimental protocol is essential. The following method is a self-validating system designed for accuracy and reproducibility.

Isothermal Shake-Flask Method

This method involves equilibrating a suspension of the solute in the solvent at a constant temperature and then analyzing the concentration of the dissolved solute in a saturated solution.

Diagram 1: Experimental Workflow for Solubility Determination

A stepwise workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately dispense a known volume or mass of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sampling and Analysis:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE filter) to prevent the transfer of undissolved solids. The syringe and filter should be pre-equilibrated at the experimental temperature.

-

Dispense the filtered, saturated solution into a pre-weighed vial.

-

Determine the mass of the collected solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is fully removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solute can be determined by subtracting the initial mass of the vial.

-

-

Calculation:

-

Solubility can be expressed in various units, such as g/100 mL or mg/mL.

-

Solubility ( g/100 mL) = (mass of solute / volume of supernatant) x 100

-

Diagram 2: Logical Relationship of Factors Influencing Solubility

Interplay of solute and solvent properties determining the overall solubility.

Conclusion

References

-

Choosing the Right Solvent for Drug Manufacturing. Purosolv. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

-

Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. (2022). [Link]

-

Understanding the Role of Solvents in Pharmaceutical Manufacturing. Coastview Solvents. (2023). [Link]

-

Just, S., et al. (2021). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Chinese Journal of Chemical Engineering, 31, 186-197. [Link]

-

Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. ResearchGate. (n.d.). [Link]

-

Cyanoacetamide | C3H4N2O | CID 7898 - PubChem. National Center for Biotechnology Information. [Link]

-

Solubility of Organic Compounds. LibreTexts. (2023). [Link]

-

This compound | C10H10N2O | CID 668298 - PubChem. National Center for Biotechnology Information. [Link]

-

cyanoacetamide - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. LibreTexts. (2020). [Link]

-

Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. National Institutes of Health. (2023). [Link]

-

Solubility and Factors Affecting Solubility. LibreTexts. (2023). [Link]

Sources

- 1. This compound | C10H10N2O | CID 668298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 4. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. This compound CAS#: 10412-93-8 [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Lynchpin of Synthesis: A Technical Guide to the Reactivity of the Methylene Group in Cyanoacetamides

Introduction: The Latent Power of a Doubly Activated Methylene Group

In the landscape of organic synthesis, particularly in the realms of heterocyclic chemistry and drug discovery, the cyanoacetamide scaffold stands out as a remarkably versatile and powerful building block.[1] Its utility stems not from the overt reactivity of its cyano or amide functionalities alone, but from the synergistic activation of the central methylene (-CH2-) group. This guide provides an in-depth exploration of the profound reactivity of this "active methylene" group, offering both mechanistic understanding and practical, field-proven protocols for its application. For researchers, scientists, and professionals in drug development, mastering the chemistry of cyanoacetamide is to unlock a gateway to a vast and diverse chemical space.[2]

The key to the methylene group's reactivity lies in its position flanked by two potent electron-withdrawing groups: the nitrile (-C≡N) and the amide carbonyl (-C=O). This unique electronic arrangement dramatically increases the acidity of the α-protons. The acidity (pKa) of the methylene protons in cyanoacetamide is approximately 11-13.[3] This is a profound increase in acidity compared to a simple alkane (pKa ≈ 50), rendering these protons readily abstractable by even mild bases.

Upon deprotonation, a resonance-stabilized carbanion is formed. The negative charge is delocalized over the α-carbon, the nitrogen of the nitrile group, and the oxygen of the carbonyl group. This delocalization is the cornerstone of the carbanion's stability and, consequently, its nucleophilic character, which is central to its synthetic utility.

Core Reactivity: The Cyanoacetamide Carbanion in Action

The stabilized carbanion generated from cyanoacetamide is a potent nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions. The following sections will delve into the most significant of these transformations, providing mechanistic insights and actionable experimental protocols.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is arguably the most fundamental reaction exploiting the active methylene group of cyanoacetamide. It involves the reaction of the cyanoacetamide carbanion with an aldehyde or ketone to form an α,β-unsaturated product, a crucial intermediate in many synthetic pathways.[4] The reaction is typically catalyzed by a weak base, such as piperidine or an amine.[4]

Mechanism: The reaction proceeds through a well-established pathway. First, the basic catalyst deprotonates the active methylene group of cyanoacetamide to generate the resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form a tetrahedral alkoxide intermediate.[5] This intermediate is then protonated, typically by the conjugate acid of the catalyst or a protic solvent, to yield a β-hydroxy adduct. The final step is a base-induced elimination of a water molecule to afford the thermodynamically stable α,β-unsaturated product.[5]

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Synthesis of (E)-2-cyano-3-phenylacrylamide

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (5.3 g, 50 mmol) and cyanoacetamide (4.2 g, 50 mmol) in ethanol (30 mL).

-

Catalyst Addition: Add piperidine (0.5 mL) to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 15 mL), and dry in a vacuum oven.

-

Yield: Typically, a high yield of the desired product is obtained as a white solid.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Cyanoacetamide | Piperidine | Ethanol | 2 | >90 | [6] |

| 4-Chlorobenzaldehyde | Cyanoacetamide | Piperidine | Ethanol | 3 | 92 | [6] |

| 2-Naphthaldehyde | Cyanoacetamide | Triethylamine | Ethanol | 4 | 88 | [6] |

Michael Addition: Conjugate Acclaim for Carbon-Carbon Bond Formation

The Michael or 1,4-conjugate addition is another cornerstone reaction of the cyanoacetamide carbanion. In this reaction, the carbanion adds to the β-carbon of an α,β-unsaturated carbonyl compound, nitrile, or nitro compound (the Michael acceptor). This reaction is highly efficient for the formation of 1,5-dicarbonyl compounds or their analogues, which are valuable synthetic intermediates.

Mechanism: The mechanism begins with the base-catalyzed formation of the cyanoacetamide carbanion. This nucleophile then attacks the electron-deficient β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate. This enolate is then protonated by a suitable proton source (e.g., solvent or the conjugate acid of the base) to yield the final 1,4-adduct.

Caption: Mechanism of the Michael Addition.

Alkylation: Extending the Carbon Framework

The nucleophilic character of the cyanoacetamide carbanion allows for straightforward alkylation reactions with alkyl halides. This provides a direct method for introducing alkyl substituents at the α-position, further diversifying the molecular scaffold. The reaction is typically carried out in the presence of a base strong enough to generate a sufficient concentration of the carbanion.

Experimental Protocol: Synthesis of 2-Cyano-N-phenylbutanamide

-

Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-phenylcyanoacetamide (5.0 g, 31.2 mmol) in dry dimethylformamide (DMF, 50 mL).

-

Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.37 g of a 60% dispersion in mineral oil, 34.3 mmol) portion-wise over 15 minutes.

-

Carbanion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-